molecular formula C10H7NOS B13156382 2-(1,3-Thiazol-4-yl)benzaldehyde

2-(1,3-Thiazol-4-yl)benzaldehyde

Cat. No.: B13156382
M. Wt: 189.24 g/mol
InChI Key: XLEWKJCJKMJJJU-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-4-yl)benzaldehyde: is an organic compound that features a benzaldehyde moiety attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-yl)benzaldehyde typically involves the condensation of thiazole derivatives with benzaldehyde under specific conditions. One common method involves the reaction of 1,3-thiazole-4-carbaldehyde with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Thiazol-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(1,3-Thiazol-4-yl)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its derivatives have shown promising activity against various bacterial and fungal strains .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral properties. Research is ongoing to develop new drugs based on this scaffold .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity .

Comparison with Similar Compounds

  • 2-(1,3-Thiazol-2-yl)benzaldehyde
  • 4-(1,3-Thiazol-2-yl)benzaldehyde
  • 2-(1,3-Thiazol-4-yl)benzoic acid
  • 2-(1,3-Thiazol-4-yl)benzyl alcohol

Comparison: 2-(1,3-Thiazol-4-yl)benzaldehyde is unique due to the position of the thiazole ring attachment to the benzaldehyde moiety. This structural feature influences its reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

2-(1,3-thiazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H7NOS/c12-5-8-3-1-2-4-9(8)10-6-13-7-11-10/h1-7H

InChI Key

XLEWKJCJKMJJJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CSC=N2

Origin of Product

United States

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